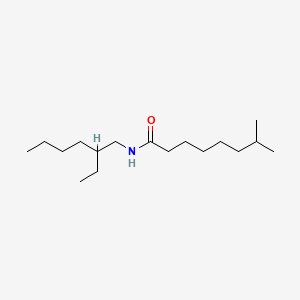

Isononanamide, N-(2-ethylhexyl)-

Description

Contextualization within Branched-Chain Amide Chemistry

Amides are organic compounds characterized by a carbonyl group bonded to a nitrogen atom. solubilityofthings.com Their stability is a key feature, largely due to resonance stabilization between the nitrogen lone pair and the carbonyl group, which gives the C-N bond a partial double bond character. solubilityofthings.comnih.gov This stability makes amides prevalent in nature, most notably as the peptide bonds that form the backbone of proteins. nih.gov

N-(2-ethylhexyl)-isononanamide fits into the sub-category of branched-chain secondary amides. The "N-(2-ethylhexyl)" portion indicates that a 2-ethylhexyl group is attached to the nitrogen atom, making it a secondary amide. masterorganicchemistry.com The "isononanamide" part refers to the acyl group, which is a nine-carbon branched chain. The presence of these branched alkyl groups on both the nitrogen and acyl side of the amide bond influences the molecule's physical properties, such as its liquid state at room temperature and its solubility characteristics. nih.gov This branching can also sterically hinder reactions at the amide group, a factor that is often a key consideration in synthetic chemistry. nih.gov

Overview of Academic Research Trajectories for Alkyl Amides

The study of alkyl amides is a dynamic area of chemical research. Historically, the focus was on their synthesis and fundamental reactivity, often involving harsh reaction conditions. masterorganicchemistry.com However, contemporary research has shifted towards more sophisticated and selective transformations.

Recent research trajectories in alkyl amide chemistry include:

Novel Synthetic Methods: There is a continuous drive to develop milder and more efficient methods for amide bond formation, which is a cornerstone of peptide and pharmaceutical synthesis. nih.gov

Amide Bond Activation: Given the inherent stability of the amide bond, significant research effort is directed towards developing methods to selectively activate and functionalize this group. nih.govnih.gov This includes strategies for the reduction of amides to amines and the use of amides in cross-coupling reactions. nih.govuva.nl

Late-Stage Functionalization: A major trend is the development of methods to modify complex molecules, such as pharmaceuticals, at a late stage in their synthesis. The ability to selectively alter an amide within a drug-like molecule opens up new avenues for drug discovery and optimization. nih.govuva.nl

Catalysis: The use of transition metal catalysts and organocatalysts has revolutionized amide chemistry, enabling previously inaccessible transformations and the development of enantioselective reactions. nih.gov

Flow Chemistry: The application of microflow reactors allows for precise control over reaction conditions, enabling the use of highly reactive intermediates in amide synthesis and functionalization with improved safety and scalability. nih.govuva.nl

Significance of N-(2-ethylhexyl)-isononanamide in Contemporary Chemical and Biological Sciences

While N-(2-ethylhexyl)-isononanamide may not be as widely studied as some other amides, it holds significance in specific areas of chemical and biological science. Its primary documented use is in industrial applications, such as a defoamer in cement additives for oilfields.

In a broader scientific context, the study of molecules like N-(2-ethylhexyl)-isononanamide contributes to our understanding of structure-property relationships in branched-chain lipids. Its long, branched alkyl chains are of interest for their interactions with biological membranes and their potential as components in formulation science. For instance, similar long-chain amides are explored for their potential antimicrobial and cytotoxic activities, where the hydrophobic alkyl chain plays a role in membrane disruption.

Furthermore, the synthesis and reactivity of N-(2-ethylhexyl)-isononanamide serve as a case study for the development of chemical methods applicable to other complex, sterically hindered amides. The general synthesis involves the reaction of isononanoic acid with 2-ethylhexylamine (B116587). Research into optimizing such reactions for industrial-scale production can drive innovation in process chemistry.

While detailed biological activity studies on N-(2-ethylhexyl)-isononanamide are not extensively published in publicly available literature, its structural motifs are relevant to fields such as materials science, where it can be used as a plasticizer or lubricant, and in the development of novel surfactants. lookchem.com The study of related compounds, such as bis(2-ethylhexyl) sulfosuccinate-based ionic liquids for metal extraction, highlights the utility of the 2-ethylhexyl group in creating hydrophobic, functional molecules. researchgate.net

Below are interactive data tables summarizing the key properties of N-(2-ethylhexyl)-isononanamide:

Table 1: Chemical Identifiers for N-(2-ethylhexyl)-isononanamide

| Identifier | Value |

| IUPAC Name | N-(2-ethylhexyl)-7-methyloctanamide nih.gov |

| CAS Number | 93820-33-8 nih.goveuropa.eu |

| Molecular Formula | C17H35NO nih.gov |

| InChI Key | CYJLFSMDQYFKRD-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CCCCC(CC)CNC(=O)CCCCCC(C)C |

| European Community (EC) Number | 298-613-3 nih.goveuropa.eu |

Table 2: Physical and Chemical Properties of N-(2-ethylhexyl)-isononanamide

| Property | Value |

| Molecular Weight | 269.5 g/mol nih.gov |

| Physical Description | Liquid nih.gov |

| Purity (typical) | 95% |

Structure

2D Structure

3D Structure

Properties

CAS No. |

93820-33-8 |

|---|---|

Molecular Formula |

C17H35NO |

Molecular Weight |

269.5 g/mol |

IUPAC Name |

N-(2-ethylhexyl)-7-methyloctanamide |

InChI |

InChI=1S/C17H35NO/c1-5-7-12-16(6-2)14-18-17(19)13-10-8-9-11-15(3)4/h15-16H,5-14H2,1-4H3,(H,18,19) |

InChI Key |

CYJLFSMDQYFKRD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNC(=O)CCCCCC(C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for N-(2-ethylhexyl)-isononanamide

The synthesis of N-(2-ethylhexyl)-isononanamide is primarily achieved through amidation reactions, a fundamental process in organic chemistry.

Amidation Reactions: Principles and Applications

Amidation involves the reaction of a carboxylic acid or its derivative with an amine to form an amide bond. vaia.com In the case of N-(2-ethylhexyl)-isononanamide, the reactants are isononanoic acid and 2-ethylhexylamine (B116587). chemwhat.comparchem.com The reaction can be performed by directly reacting the carboxylic acid with the amine, often at elevated temperatures to drive off the water formed as a byproduct. khanacademy.org

The general mechanism for this direct amidation involves the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid. vaia.comyoutube.com This forms a tetrahedral intermediate which then eliminates a molecule of water to yield the amide. vaia.comyoutube.com

Alternatively, the carboxylic acid can be activated by converting it into a more reactive derivative, such as an acid chloride or an ester. khanacademy.org Reaction of the acid chloride with 2-ethylhexylamine would proceed readily, though it generates hydrochloric acid as a byproduct which must be neutralized. khanacademy.org The use of an ester in a transamidation reaction is another viable route. masterorganicchemistry.com

Catalytic Approaches in N-(2-ethylhexyl)-isononanamide Synthesis

To enhance the efficiency of the amidation reaction, various catalytic approaches can be employed. Boric acid has been shown to be an effective catalyst for the amidation of carboxylic acids with urea, suggesting its potential application in the synthesis of N-substituted amides in a solvent-free environment. researchgate.net Other catalysts, such as B(OCH2CF3)3, have been demonstrated to be effective for the direct amidation of a variety of carboxylic acids and amines, often allowing for purification by simple filtration. nih.gov

For industrial applications, the choice of catalyst is critical and often proprietary. The goal is to maximize reaction rate and yield while minimizing catalyst cost, downstream purification challenges, and environmental impact. While specific catalysts used for N-(2-ethylhexyl)-isononanamide are not publicly disclosed, the principles of catalysis in amidation are well-established. For instance, various metal catalysts, including those based on ruthenium and copper, have been utilized for the synthesis of substituted amides. organic-chemistry.org

Industrial Synthesis Paradigms and Process Optimization

The industrial production of N-(2-ethylhexyl)-isononanamide involves scaling up the laboratory synthesis to produce large quantities of the compound efficiently and economically.

Large-Scale Reactor Design and Operational Parameters

The transition from laboratory to industrial scale requires careful consideration of reactor design. archive.org For amide synthesis, both batch and continuous reactors can be employed. rsc.orgnih.gov

Batch Reactors: These are common for smaller production volumes or when flexible manufacturing of multiple products is required. The reactants are charged into the reactor, and the reaction proceeds under controlled temperature and pressure until completion.

Continuous Reactors: For large-scale production, continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs) offer advantages in terms of consistent product quality and higher throughput. nih.gov Continuous processes, such as those using screw reactors, have been developed for the synthesis of amides and can offer high yields. rsc.org

Key operational parameters that are optimized include:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or degradation of the product.

Pressure: The reaction is often carried out under vacuum to facilitate the removal of water, which drives the equilibrium towards the product.

Reactant Ratio: The stoichiometry of isononanoic acid and 2-ethylhexylamine is carefully controlled to maximize the conversion of the limiting reactant.

Catalyst Concentration: The amount of catalyst is optimized to achieve a desirable reaction rate without incurring excessive cost or complicating purification.

A study on the melt polycondensation of polyester (B1180765) amides highlights the use of a kneader reactor for kilogram-scale production, demonstrating the importance of specialized reactor technology for certain types of polymerizations. nih.gov

Advanced Purification Techniques in Industrial Production

After the synthesis, the crude N-(2-ethylhexyl)-isononanamide must be purified to meet quality specifications. Common impurities may include unreacted starting materials, catalyst residues, and byproducts.

Several purification techniques are available for amides:

Distillation: If the product has a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective method for separating it from more volatile impurities.

Recrystallization: This technique is suitable if the amide is a solid at room temperature. researchgate.net It involves dissolving the crude product in a hot solvent and allowing it to crystallize as the solution cools, leaving impurities behind in the solvent. researchgate.net Common solvents for amide recrystallization include ethanol, acetone, and acetonitrile (B52724). researchgate.net

Chromatography: While often used in laboratory settings, large-scale column chromatography can be expensive and generate significant waste. researchgate.net However, it can be employed for high-purity applications.

Filtration and Washing: Simple filtration can be used to remove solid impurities, and washing with appropriate solvents can remove soluble impurities.

The choice of purification method depends on the physical properties of N-(2-ethylhexyl)-isononanamide (which is a liquid at room temperature) and the nature of the impurities. guidechem.com For industrial production, a combination of these techniques may be used to achieve the desired purity in a cost-effective manner.

Reaction Mechanism Studies of Amide Bond Formation

The formation of the amide bond in N-(2-ethylhexyl)-isononanamide follows a well-understood nucleophilic acyl substitution mechanism.

The reaction is initiated by the lone pair of electrons on the nitrogen atom of 2-ethylhexylamine attacking the electrophilic carbonyl carbon of isononanoic acid. vaia.comyoutube.com This leads to the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom has a positive charge. vaia.comyoutube.com

The next step involves a proton transfer. youtube.com In an acid-catalyzed reaction, the hydroxyl group of the carboxylic acid is protonated, making it a better leaving group (water). youtube.com The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the water molecule. youtube.com A final deprotonation step yields the neutral amide product. youtube.com

In the absence of an acid catalyst, the reaction requires higher temperatures to overcome the activation energy barrier. The mechanism is similar, but the leaving group is a hydroxide (B78521) ion, which is less favorable than water.

Mechanistic studies of related reactions, such as the formation of N-nitrosodimethylamine (NDMA), have been investigated using computational methods like density functional theory (DFT). nih.gov These studies provide insights into the reaction pathways and rate-limiting steps, which can be valuable for optimizing reaction conditions. nih.gov

Nucleophilic Acyl Substitution Pathways

The formation of Isononanamide, N-(2-ethylhexyl)- is most effectively achieved through nucleophilic acyl substitution. This reaction class involves the replacement of a leaving group on an acyl compound with a nucleophile. researchgate.net For the synthesis of N-substituted amides, the most prevalent and efficient pathway involves the reaction of a primary or secondary amine with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk

A common and highly effective method for preparing N-(2-ethylhexyl)isononanamide would involve the preliminary conversion of isononanoic acid to a more reactive acylating agent, such as isononanoyl chloride. This activation step is crucial because the direct reaction between a carboxylic acid and an amine is typically a slow and reversible process, often requiring high temperatures and leading to an equilibrium mixture. The conversion of isononanoic acid to isononanoyl chloride can be accomplished using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.

Once the isononanoyl chloride is formed, it readily reacts with 2-ethylhexylamine in a Schotten-Baumann-type reaction. fishersci.it This reaction is generally carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine (B128534) or diisopropylethylamine) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. fishersci.ithud.ac.uk The reaction is typically performed in an aprotic solvent like dichloromethane, tetrahydrofuran (B95107), or diethyl ether at room temperature or below. fishersci.it

The general reaction scheme can be depicted as follows:

Step 1: Activation of Isononanoic Acid

Step 2: Amidation

The steric hindrance presented by the 2-ethylhexyl group on the amine and the branched nature of the isononanoyl moiety can influence the reaction rate, potentially requiring slightly more forcing conditions or longer reaction times compared to the acylation of less hindered amines. researchgate.netmdpi.com

Table 1: General Reaction Conditions for the Synthesis of N-Substituted Amides from Acyl Chlorides

| Parameter | Typical Conditions |

| Reactants | Acyl Chloride, Primary or Secondary Amine |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether |

| Base | Triethylamine (TEA), Diisopropylethylamine (DIEA), Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 16 hours |

Tetrahedral Intermediate Formation and Decomposition

The mechanism of the nucleophilic acyl substitution reaction for the formation of Isononanamide, N-(2-ethylhexyl)- proceeds through a discrete, high-energy intermediate known as the tetrahedral intermediate. This transient species is formed when the nucleophilic nitrogen atom of 2-ethylhexylamine attacks the electrophilic carbonyl carbon of the activated isononanoic acid derivative (e.g., isononanoyl chloride). nih.gov

The formation of this intermediate involves the rehybridization of the carbonyl carbon from sp² to sp³. The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-ethylhexylamine acts as a nucleophile and attacks the partially positive carbonyl carbon of the isononanoyl chloride. This leads to the formation of a new carbon-nitrogen bond and the breaking of the carbon-oxygen π-bond, with the electron density moving onto the oxygen atom to form an oxyanion.

Tetrahedral Intermediate: The resulting species is the tetrahedral intermediate, which contains a negatively charged oxygen atom, the original acyl chain, the newly attached 2-ethylhexylamino group, and the leaving group (chloride).

Decomposition of the Intermediate: The tetrahedral intermediate is inherently unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen π-bond. Simultaneously, the most labile group, which is the best leaving group, is expelled. In the case of an acyl chloride, the chloride ion is an excellent leaving group. This expulsion results in the formation of the protonated amide.

Deprotonation: The final step involves the deprotonation of the nitrogen atom by a base (such as excess amine or an added scavenger base) to yield the final, neutral N-(2-ethylhexyl)isononanamide and the corresponding acid salt of the base.

Table 2: Key Steps in the Formation and Decomposition of the Tetrahedral Intermediate

| Step | Description |

| 1 | Nucleophilic attack of 2-ethylhexylamine on the carbonyl carbon of isononanoyl chloride. |

| 2 | Formation of a transient tetrahedral intermediate with an sp³ hybridized carbon and an oxyanion. |

| 3 | Collapse of the intermediate with the reformation of the carbonyl double bond and expulsion of the chloride leaving group. |

| 4 | Deprotonation of the resulting protonated amide by a base to yield the final product. |

Advanced Chemical Reactivity and Transformation Studies

Thermal Degradation Pathways and Thermolytic Products

The thermal stability and decomposition of amides are of significant interest in materials science and process chemistry. While specific studies on N-(2-ethylhexyl)-isononanamide are not prevalent in publicly accessible literature, its degradation pathways can be inferred from research on structurally similar N-alkyl amides.

Temperature-Dependent Decomposition Mechanisms

The thermal stability of amide compounds is highly dependent on their molecular structure. Generally, many amides are thermally stable up to approximately 160°C. The decomposition of N-alkyl amides at elevated temperatures can proceed through several mechanisms. One potential pathway is homolytic cleavage, which involves the breaking of bonds to form free radicals. For instance, the thermal decomposition of certain amides proceeds via the formation of alkoxyamidyl and alkoxyl free radicals dtic.mil.

Another common mechanism, particularly under acidic or basic conditions, is hydrolysis. The alkaline hydrolysis of amides is understood to proceed through the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate researchgate.net. The subsequent decomposition of this intermediate involves the cleavage of the carbon-nitrogen bond researchgate.net. In acidic environments, the decomposition of related compounds like N-alkylnaphthalimides involves hydrolysis to the corresponding amide and subsequent anhydride (B1165640) formation researchgate.net. For N-(2-ethylhexyl)-isononanamide, with its long alkyl chains, radical-initiated decomposition is a plausible pathway at high temperatures, potentially initiated by the cleavage of C-C or C-N bonds. The presence of the 2-ethylhexyl group could also influence the degradation, as seen in the pyrolysis of related compounds where olefinic products are formed lookchem.com.

Formation of Hydrocarbons and Nitrogenous Byproducts

The products of thermal degradation are dictated by the decomposition mechanism. Studies on the thermolysis of N,N-dialkyl-amides, a class of compounds structurally related to N-(2-ethylhexyl)-isononanamide, have identified a range of byproducts including carboxylic acids, ketones, imides, and other substituted or unsubstituted amides quora.com.

Pyrolysis of compounds containing a 2-ethylhexyl group, such as diphenyl N-(2-ethylhexyl)phosphoramidate, has been shown to yield olefinic products, suggesting that fragmentation of the alkyl chain is a key degradation pathway lookchem.com. Furthermore, the thermal degradation of amines and related nitrogenous compounds can lead to a variety of nitrogen-containing byproducts. For example, the thermal degradation of monoethanolamine results in the formation of cyclic compounds like 2-oxazolidone and other complex amines such as N,N'-di(2-hydroxyethyl)urea and N-(2-hydroxyethyl)-ethylenediamine.

Based on these analogous studies, the thermal decomposition of N-(2-ethylhexyl)-isononanamide could be expected to produce a complex mixture of smaller hydrocarbons from the fragmentation of the isononanoyl and 2-ethylhexyl chains, alongside various nitrogenous compounds resulting from the cleavage and rearrangement of the amide group.

Table 1: Potential Thermolytic Products of N-(2-ethylhexyl)-isononanamide Based on Analogous Compounds

| Product Class | Specific Examples from Analogous Studies | Potential Products from N-(2-ethylhexyl)-isononanamide |

| Hydrocarbons | Olefins lookchem.com | Octene, Heptene, smaller alkanes/alkenes |

| Carboxylic Acids | Various acids quora.com | Isononanoic acid |

| Ketones | Various ketones quora.com | Ketones derived from alkyl chain fragmentation |

| Nitrogenous Byproducts | Simpler amides, Imides, Amines quora.com | Isononanamide, various secondary and primary amines |

Cross-Coupling Reactions of N-(2-ethylhexyl)-isononanamide

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The amide functional group in N-(2-ethylhexyl)-isononanamide can be a versatile handle for such transformations.

Amidation Reactions with Carbodiimides for Peptide-Like Polymer Synthesis

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used reagents for the formation of amide bonds, most notably in peptide synthesis luxembourg-bio.comnih.gov. The reaction mechanism involves the activation of a carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate luxembourg-bio.comnih.gov. This intermediate is susceptible to nucleophilic attack by a primary amine, leading to the formation of a new amide bond syr.edu.

To enhance the efficiency and minimize side reactions like racemization, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often employed luxembourg-bio.comnih.gov. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then smoothly reacts with the amine luxembourg-bio.comnih.gov.

While N-(2-ethylhexyl)-isononanamide itself is an amide, this methodology can be conceptually applied to create peptide-like polymers. For instance, if a molecule containing a carboxylic acid and N-(2-ethylhexyl)-isononanamide were used, the carboxylic acid could be activated with a carbodiimide and then reacted with the amine group of another monomer, or potentially the amide nitrogen of N-(2-ethylhexyl)-isononanamide could act as a nucleophile under certain conditions, leading to the formation of a peptide-like linkage. This strategy is central to solid-phase peptide synthesis and could be adapted for creating novel polymers with amide backbones researchgate.net.

Table 2: Key Reagents in Carbodiimide-Mediated Amidation

| Reagent | Role in Reaction |

| Carbodiimide (e.g., EDC, DCC) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate luxembourg-bio.comnih.gov. |

| Carboxylic Acid | Provides the acyl group for the new amide bond. |

| Amine | Acts as the nucleophile, attacking the activated carboxyl group. |

| Additive (e.g., NHS, HOBt, OxymaPure) | Forms a more stable active ester intermediate, improving coupling efficiency and reducing side reactions nih.govluxembourg-bio.comnih.gov. |

| Solvent (e.g., DMF, CH₂Cl₂) | Provides the medium for the reaction to occur nih.gov. |

Alkylation Reactions with Alkyl Halides for Quaternary Ammonium (B1175870) Compound Formation

The alkylation of amines with alkyl halides is a fundamental reaction for the synthesis of more substituted amines and, ultimately, quaternary ammonium salts quora.comlibretexts.org. This reaction, often referred to as exhaustive alkylation, typically proceeds through a series of nucleophilic substitution (SN2) steps youtube.com. A primary amine can be alkylated to a secondary amine, which is often more nucleophilic than the starting amine and can be further alkylated to a tertiary amine and then a quaternary ammonium salt masterorganicchemistry.com.

However, applying this directly to a secondary amide like N-(2-ethylhexyl)-isononanamide presents a significant challenge. The nitrogen atom in an amide is considerably less nucleophilic than in an amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Therefore, direct alkylation of the amide nitrogen with an alkyl halide to form a quaternary ammonium compound is generally not a feasible reaction under standard conditions.

Alternative strategies would be required, such as the reduction of the amide to the corresponding secondary amine, di-(2-ethylhexyl)amine, followed by exhaustive alkylation with an appropriate alkyl halide libretexts.orglibretexts.org. This two-step process would first generate the more nucleophilic amine, which could then readily undergo alkylation to form the desired quaternary ammonium salt dtic.milquora.com.

Table 3: General Steps for Quaternary Ammonium Salt Synthesis from a Secondary Amine

| Step | Reactants | Product |

| 1. First Alkylation | Secondary Amine + Alkyl Halide | Tertiary Ammonium Salt |

| 2. Deprotonation | Tertiary Ammonium Salt + Base (e.g., excess amine) | Tertiary Amine |

| 3. Second Alkylation | Tertiary Amine + Alkyl Halide | Quaternary Ammonium Salt masterorganicchemistry.comlibretexts.org |

Role of Transition Metal Catalysis in Amide Functionalization

Transition metal catalysis has revolutionized the functionalization of otherwise inert C-H and C-N bonds in amides. The amide group can serve as a directing group, guiding a metal catalyst to a specific site on the molecule for C-H activation and subsequent bond formation mdpi.comacs.orgnih.gov.

One of the most powerful methods for forming C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide wikipedia.orgnumberanalytics.com. While typically used to synthesize amines, variations of this reaction have been developed for the N-arylation of amides, coupling an amide with an aryl halide syr.edu. This would allow for the introduction of an aryl group onto the nitrogen atom of N-(2-ethylhexyl)-isononanamide.

Furthermore, the amide group itself can direct the functionalization of adjacent C-H bonds. Catalysts based on palladium, rhodium, and iridium can facilitate reactions such as arylation, alkylation, or halogenation at positions ortho to the directing amide group on an aromatic ring, or even at C(sp³)-H bonds in the alkyl chains mdpi.com. This strategy offers a powerful way to build molecular complexity from a simple amide precursor. The choice of metal, ligand, and reaction conditions determines the outcome of the transformation syr.edu.

Table 4: Examples of Transition Metal-Catalyzed Reactions for Amide Functionalization

| Reaction Type | Catalyst System (Metal/Ligand) | Description |

| Buchwald-Hartwig N-Arylation | Palladium / Phosphine Ligands (e.g., Xantphos) syr.edu | Couples the amide nitrogen with an aryl halide to form an N-aryl amide. syr.edu |

| C-H Arylation | Palladium(II) Acetate mdpi.com | Directs the coupling of an aryl group to a C-H bond adjacent to the amide. mdpi.com |

| C-H Iodination | Iridium mdpi.com | Selectively introduces an iodine atom at a C-H bond directed by the amide group. mdpi.com |

| N-Alkylation with Alcohols | Ruthenium nih.gov | Catalyzes the N-alkylation of amides using alcohols as the alkylating agent. nih.gov |

Oxidative and Reductive Transformations

Ozonolysis for Aldehyde Generation

Ozonolysis is a powerful organic reaction that typically involves the cleavage of unsaturated bonds by ozone (O₃). wikipedia.org While most commonly applied to alkenes and alkynes to produce carbonyl compounds, the interaction of ozone with other functional groups, such as amines and amides, is a subject of ongoing research. wikipedia.orgbohrium.com In the context of amides like Isononanamide, N-(2-ethylhexyl)-, ozonolysis does not follow the classic pathway of cleaving a carbon-carbon double bond. Instead, the reaction targets the amide functional group or associated structures.

Research into the ozonolysis of aliphatic amines has shown that the reaction can lead to the formation of nitroalkanes and other oxidized nitrogen species. bohrium.comcopernicus.org When amines are present in a mixture with unsaturated compounds like oleic acid, the ozonolysis generates aldehydes from the unsaturated component, which can then react with the amine to form imines. bohrium.com Furthermore, stabilized Criegee intermediates, also formed during the ozonolysis of the unsaturated species, can react with amines to produce amides. bohrium.comcopernicus.org

For a saturated amide such as Isononanamide, N-(2-ethylhexyl)-, direct ozonolysis leading to aldehyde generation would require the cleavage of the stable amide bond. This process is generally challenging and requires harsh reaction conditions. researchgate.net The reactivity would likely be centered on the nitrogen atom and adjacent carbons. While specific studies on the ozonolysis of Isononanamide, N-(2-ethylhexyl)- for aldehyde generation are not extensively detailed in publicly available literature, the reaction would theoretically proceed via oxidative cleavage, potentially influenced by catalysts or specific reaction conditions to break the C-N or C-C bonds. The expected aldehyde products would depend on the specific bond cleaved.

Table 1: Potential Ozonolysis Reaction Parameters (Hypothetical)

| Parameter | Condition | Expected Outcome |

| Reactant | Isononanamide, N-(2-ethylhexyl)- | Cleavage of amide or alkyl chain |

| Oxidant | Ozone (O₃) | Generation of carbonyl compounds |

| Solvent | Inert (e.g., Dichloromethane) | To solubilize reactant and ozone |

| Work-up | Reductive (e.g., Dimethyl Sulfide) | To convert ozonides to aldehydes |

Reduction to Corresponding Amine Derivatives

The reduction of amides is a fundamental transformation in organic synthesis, yielding the corresponding amines. N-substituted amides like Isononanamide, N-(2-ethylhexyl)- can be reduced to their corresponding secondary amines. This transformation involves the conversion of the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH₂).

A common and effective method for this reduction is the use of strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous work-up to neutralize the reaction mixture and isolate the amine product.

The product of this reduction is N-(2-ethylhexyl)isononylamine, a secondary amine where the carbonyl oxygen of the parent amide has been replaced by two hydrogen atoms. Catalytic hydrogenation can also be employed for amide reduction, although it often requires high pressures and temperatures and specialized catalysts, making it less common in laboratory settings compared to hydride reagents.

Table 2: Amide Reduction Reaction Details

| Reagent/Condition | Description | Product |

| Starting Material | Isononanamide, N-(2-ethylhexyl)- | A secondary amide. |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | A powerful hydride donor for reducing amides. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | A common ethereal solvent for hydride reductions. |

| Product | N-(2-ethylhexyl)isononylamine | The corresponding secondary amine. |

Biological Interactions and Mechanistic Biology

Elucidation of Molecular Interaction Mechanisms

The biological activity of Isononanamide, N-(2-ethylhexyl)- is intrinsically linked to its capacity for molecular interactions, which are largely governed by its distinct structural features: a polar amide group and a nonpolar hydrocarbon tail.

Hydrogen Bonding Propensities of the Amide Moiety

The amide group is a critical functional moiety in Isononanamide, N-(2-ethylhexyl)-, endowing it with the ability to participate in hydrogen bonding. This is a key mechanism through which it can interact with biological molecules. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.govguidechem.com This dual capacity allows it to form directional hydrogen bonds with complementary groups on biomolecules, such as the peptide backbones of proteins and the functional groups of amino acid side chains. nih.govnih.gov The strength and specificity of these interactions are fundamental to its biological effects. nih.gov The energy of these hydrogen bonds can contribute to the stability of the complex formed between Isononanamide, N-(2-ethylhexyl)- and its biological target. nih.gov

Table 1: Hydrogen Bonding Characteristics of Isononanamide, N-(2-ethylhexyl)-

| Property | Value | Source |

| Hydrogen Bond Donor Count | 1 | nih.govguidechem.com |

| Hydrogen Bond Acceptor Count | 1 | nih.govguidechem.com |

| Topological Polar Surface Area | 29.1 Ų | guidechem.com |

This interactive table summarizes the key hydrogen bonding properties of the molecule.

Interactions with Proteins, Enzymes, and Other Biomolecules

The interaction of Isononanamide, N-(2-ethylhexyl)- with proteins and enzymes is a primary determinant of its biological function. The amide moiety can form hydrogen bonds with amino acid residues in the active or allosteric sites of enzymes, potentially modulating their catalytic activity. nih.gov For instance, the carbonyl oxygen of the amide could interact with hydroxyl groups of residues like serine or tyrosine, while the N-H group could donate a hydrogen bond to an acceptor group on an amino acid. nih.gov

Beyond hydrogen bonding, the long, branched alkyl chain of Isononanamide, N-(2-ethylhexyl)- facilitates hydrophobic interactions with nonpolar pockets on the surface of proteins. nih.gov These van der Waals forces, although weaker individually, can collectively contribute significantly to the binding affinity of the molecule to its protein target. nih.gov The combination of hydrogen bonding and hydrophobic interactions can lead to a specific and stable association with a target biomolecule, which is a prerequisite for modulating its function. nih.gov While specific protein targets for Isononanamide, N-(2-ethylhexyl)- are not extensively documented in publicly available research, the principles of N-substituted amide interactions with proteins suggest a broad potential for such binding events. fiveable.me

Modulation of Biological Target Activity

By binding to biological targets such as enzymes and proteins, Isononanamide, N-(2-ethylhexyl)- can modulate their activity. This modulation can manifest as either inhibition or activation, depending on the specific target and the nature of the interaction. For example, if the compound binds to the active site of an enzyme, it may block the entry of the natural substrate, leading to competitive inhibition. nih.gov The general class of N-alkyl amides has been studied for its potential as enzyme inhibitors. nih.gov

Some research suggests that Isononanamide, N-(2-ethylhexyl)- may possess antimicrobial and cytotoxic properties, which would imply that it interacts with and disrupts essential biological pathways in microorganisms or cancer cells. The proposed mechanism for its antimicrobial action involves the disruption of bacterial cell membranes. In the context of cytotoxicity, it has been hypothesized to induce apoptosis through pathways involving oxidative stress and mitochondrial dysfunction. However, the specific molecular targets within these pathways that are directly modulated by Isononanamide, N-(2-ethylhexyl)- require further elucidation.

Amphiphilic Structure and Membrane Interactions

Isononanamide, N-(2-ethylhexyl)- is an amphiphilic molecule, possessing both a hydrophilic (polar) head, the amide group, and a lipophilic (nonpolar) tail, the C17 hydrocarbon chain. This dual nature is central to its interactions with biological membranes.

Integration into Lipid Bilayers

The hydrophobic alkyl tail of Isononanamide, N-(2-ethylhexyl)- has a strong affinity for the lipid core of biological membranes. nih.gov This drives the insertion of the molecule into the lipid bilayer, with the nonpolar tail orienting itself amongst the fatty acid chains of the phospholipids (B1166683). nih.gov The polar amide head group would likely remain at the lipid-water interface, interacting with the polar head groups of the phospholipids and the surrounding aqueous environment. nih.gov This integration can alter the physical properties of the membrane, such as its fluidity and thickness.

Implications for Membrane Permeability and Transport Phenomena

The insertion of amphiphilic molecules like Isononanamide, N-(2-ethylhexyl)- into lipid bilayers can have significant consequences for membrane permeability. nih.gov By disrupting the ordered packing of the phospholipid molecules, it can increase the permeability of the membrane to ions and other small molecules. nih.gov This effect is thought to be a key aspect of its potential antimicrobial activity, leading to the leakage of cellular contents and ultimately cell lysis.

Furthermore, the ability of N-substituted amides to influence membrane permeability can be harnessed in drug delivery applications. nih.gov By increasing the permeability of cellular membranes, such compounds could potentially enhance the transport of therapeutic agents into cells. nih.govnih.gov The efficiency of this process would depend on the balance between the hydrophobicity of the alkyl chain and the polarity of the amide head group. nih.gov

Applications in Specialized Chemical and Biological Research Domains

N-(2-ethylhexyl)-isononanamide as a Building Block in Organic Synthesis

In the field of organic chemistry, N-(2-ethylhexyl)-isononanamide serves as a versatile building block and reagent for the construction of more complex molecular architectures. Its utility stems from the reactivity of the amide group and the potential for modifications on its alkyl chains.

N-(2-ethylhexyl)-isononanamide can be employed as a reagent in various organic reactions. The amide functional group can participate in reactions such as hydrolysis, reduction, and cross-coupling. For instance, under basic conditions, it can be hydrolyzed, and at elevated temperatures, it undergoes thermal decomposition. These properties allow for its integration into larger, more complex molecules. The branched isononanoyl portion and the 2-ethylhexyl group can influence the steric and electronic properties of the resulting molecules, a feature that is valuable in the strategic construction of complex chemical structures.

The structure of N-(2-ethylhexyl)-isononanamide makes it a suitable scaffold for the design of new chemical entities. By modifying its structure, for example, through reactions at the amide nitrogen or on the alkyl backbone, novel compounds with tailored properties can be synthesized. Researchers can leverage the existing framework of the molecule to introduce new functional groups, thereby creating libraries of related compounds for screening in various applications, including materials science and agrochemicals. The inherent lipophilicity of the molecule, conferred by its long alkyl chains, is a key parameter that can be fine-tuned in the design of these new entities.

Investigations into Potential Biological Activities

The amphiphilic nature of N-(2-ethylhexyl)-isononanamide, possessing both hydrophobic alkyl chains and a more polar amide group, has led to investigations into its potential biological activities.

Research into the biological effects of N-(2-ethylhexyl)-isononanamide has included its potential as an antimicrobial agent. While detailed mechanistic studies on this specific compound are not extensively documented in publicly available literature, the general class of long-chain N-substituted amides has been studied for antimicrobial properties. The proposed mechanism for such compounds often involves the disruption of the bacterial cell membrane. The long, hydrophobic alkyl chains can intercalate into the lipid bilayer of the cell membrane, disrupting its integrity and leading to leakage of cellular contents and ultimately cell death. The specific branching of the isononanoyl and 2-ethylhexyl groups in N-(2-ethylhexyl)-isononanamide would likely influence the efficiency of this membrane disruption.

The potential for N-(2-ethylhexyl)-isononanamide to modulate cellular processes has also been a subject of scientific inquiry. Although specific studies detailing the induction of apoptosis via oxidative stress and mitochondrial dysfunction pathways for this exact molecule are limited, research on structurally related long-chain amides provides a basis for such investigations. It is hypothesized that the lipophilic nature of the compound could facilitate its entry into cells, where it might interact with intracellular membranes, such as the mitochondrial membrane. This interaction could potentially disrupt mitochondrial function, leading to the generation of reactive oxygen species (oxidative stress) and the initiation of the apoptotic cascade.

Research on Precursors for Pharmaceutical Compound Synthesis.benchchem.com

In the realm of medicinal chemistry, N-(2-ethylhexyl)-isononanamide has been explored as a potential precursor for the synthesis of pharmaceutical compounds. Its structure can be chemically modified to produce derivatives with potential therapeutic properties. The amide bond can be a key site for transformation, allowing for the introduction of various functional groups that are known to be important for biological activity. Furthermore, the reduction of the amide group can yield the corresponding amine, N-(2-ethylhexyl)isononanamine, which can serve as a crucial intermediate in the synthesis of more complex drug candidates. The lipophilic character of the molecule can also be advantageous in drug design, potentially improving the pharmacokinetic properties of the final compound, such as its ability to cross cell membranes.

Role in Specialty Chemical Development

Isononanamide, N-(2-ethylhexyl)- serves as a key component in the formulation of various specialty chemicals, owing to its unique molecular structure which imparts desirable properties such as thermal stability, low foaming, and excellent wetting ability. researchgate.net

Advanced Lubricant Formulations

In the field of industrial lubricants, Isononanamide, N-(2-ethylhexyl)- is recognized for its potential as a friction modifier. researchgate.net While extensive performance data for this specific compound is not widely published, the broader class of fatty acid amides is known to function as boundary lubrication additives. These molecules possess a polar amide head and a nonpolar alkyl tail. The polar head adsorbs onto metal surfaces, forming a protective film that reduces friction and wear under light to moderate load conditions. The branched isononanamide and 2-ethylhexyl groups contribute to its solubility in a variety of base oils.

The effectiveness of such additives is often evaluated by measuring the coefficient of friction and wear scar diameter in standardized tests. For example, lubricants containing nano-additives have shown significant reductions in the coefficient of friction, in some cases by as much as 30-48%. researchgate.net While direct comparative data for Isononanamide, N-(2-ethylhexyl)- is scarce, its structural similarities to other fatty acid amide friction modifiers suggest its utility in developing advanced lubricants with improved performance characteristics.

Surfactant Science and Engineering

Isononanamide, N-(2-ethylhexyl)- is utilized as a surfactant and emulsifier in various industrial applications. researchgate.net Its amphiphilic nature, with a hydrophilic amide group and a lipophilic branched alkyl chain, allows it to reduce surface tension at the interface between immiscible liquids, such as oil and water, facilitating the formation of stable emulsions.

Contributions to Advanced Materials Science and Engineering

The unique properties of Isononanamide, N-(2-ethylhexyl)- also lend themselves to applications in materials science, particularly in cement additives, polymers, and textiles.

Defoamer Mechanisms in Cement Additives for Oilfield Applications

In oilfield applications, particularly in cementing operations, the control of foam is critical to ensure the integrity and desired density of the cement slurry. oil-drilling-fluids.com Isononanamide, N-(2-ethylhexyl)- is identified as a defoamer for use in cement additives. nih.gov The general mechanism of a defoamer involves being insoluble in the foaming medium and having a low surface tension, which allows it to spread rapidly across the surface of foam bubbles. nih.gov This action disrupts the stability of the foam lamella, causing the bubbles to rupture and coalesce, thus breaking down the foam. nih.govgoogle.com

While the specific defoaming efficiency data for Isononanamide, N-(2-ethylhexyl)- in cement slurries is not publicly detailed, patents for similar isocarboxylic acid amides demonstrate their effectiveness as antifoaming agents. nih.gov The branched structure of Isononanamide, N-(2-ethylhexyl)- is thought to enhance its hydrophobicity, which is a key factor in its defoaming capability. nih.gov

Plasticizer Efficacy in Polymer Science

Plasticizers are additives that increase the flexibility and workability of polymeric materials. researchgate.net While Isononanamide, N-(2-ethylhexyl)- is mentioned as a plasticizer, its primary role in this area appears to be more specialized compared to common plasticizers like phthalates. researchgate.net The efficacy of a plasticizer is often determined by its ability to lower the glass transition temperature (Tg) of the polymer and its resistance to migration out of the polymer matrix. researchgate.net

Migration testing is a critical aspect of evaluating plasticizer performance, as leaching of the plasticizer can lead to a loss of flexibility and potential environmental and health concerns. researchgate.net Studies on the migration of plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP) from PVC products are extensive, but similar detailed evaluations for Isononanamide, N-(2-ethylhexyl)- are not widely available. researchgate.netnih.gov Its higher chemical stability as an amide compared to esters like DEHP may offer advantages in terms of reduced hydrolysis and potentially lower migration rates. nih.gov

Finishing Agent Chemistry in Textile, Apparel, and Leather Industries

According to the U.S. Environmental Protection Agency (EPA), Isononanamide, N-(2-ethylhexyl)- is used as a finishing agent in the textile, apparel, and leather manufacturing industries. nih.gov In textile finishing, such agents are applied to fabrics to impart a variety of properties, including improved hand (feel), softness, and sewability. cottoninc.com Fatty acid derivatives, including amides, are a known class of softeners used in textile finishing. cottoninc.com A German patent describes the use of isocarboxylic acid amides, including isononanoic acid-2-ethylhexylamid, as antifoaming agents in textile treatment processes, which highlights its utility in wet processing. nih.gov

In the leather industry, fatliquoring is a crucial step where oils and other lubricating agents are introduced to the leather to impart softness, flexibility, and strength. jrhessco.com While specific patents for the use of Isononanamide, N-(2-ethylhexyl)- in fatliquoring are not identified, amphoteric surfactants derived from fatty acids and amino compounds are used for this purpose. alfa-chemistry.com The chemical structure of Isononanamide, N-(2-ethylhexyl)- suggests it could function as a component in fatliquoring formulations, contributing to the lubrication of leather fibers.

Regulatory Science and Environmental Research Perspectives

Analysis of Regulatory Frameworks

In the United States, Isononanamide, N-(2-ethylhexyl)- is regulated by the Environmental Protection Agency (EPA) under the Toxic Substances Control Act (TSCA). Specifically, it is subject to a Significant New Use Rule (SNUR) under 40 CFR § 721.10131. cornell.edu This rule was finalized based on a Premanufacture Notice (PMN) identified as P-07-205. cornell.edu

The SNUR for Isononanamide, N-(2-ethylhexyl)- (CAS No. 93820-33-8) designates specific significant new uses that require notification to the EPA at least 90 days before the activity commences. cornell.edufederalregister.gov The primary significant new use identified is its application as a defoamer for cement additives in oilfield applications. cornell.edu Any other industrial, commercial, or consumer use would trigger the notification requirement. This allows the EPA to evaluate the intended new use and, if necessary, implement risk management measures. federalregister.gov

The regulatory process for new chemical substances like this involves a thorough review of the PMN, a risk determination, and appropriate action as described in TSCA section 5(a)(3). federalregister.gov For certain chemicals, the EPA may determine that they are "not likely to present an unreasonable risk" under the intended conditions of use, often in conjunction with a SNUR to manage reasonably foreseen uses. epa.gov Recordkeeping requirements are also mandated for manufacturers, importers, and processors of this substance. cornell.edu

Below is an interactive data table summarizing the key regulatory details for Isononanamide, N-(2-ethylhexyl)-.

Environmental Fate and Transport Modeling

Environmental fate and transport models are crucial tools for predicting how a chemical will move and transform in the environment. researchgate.net These models use a substance's physicochemical properties, along with environmental data, to estimate its distribution in air, water, and soil. researchgate.netnih.gov For Isononanamide, N-(2-ethylhexyl)-, understanding its environmental fate is important for assessing potential exposure and risk.

The primary mechanisms governing the movement of a chemical in the environment include diffusion, advection, and dispersion. epa.gov The solubility of a chemical is a key characteristic influencing its potential for leaching from soil into groundwater. epa.gov While specific environmental fate modeling studies for Isononanamide, N-(2-ethylhexyl)- are not extensively detailed in the public domain, its classification as very toxic to aquatic life with long-lasting effects suggests that its persistence and behavior in environmental systems are of concern. nih.gov

Models like AERMOD, PRZM-3, and MODFLOW are examples of systems used to model the dispersion of chemicals in the air and their transport in surface and groundwater. nih.gov The application of such models to Isononanamide, N-(2-ethylhexyl)- would involve its specific chemical properties to predict its environmental concentrations under various release scenarios.

Assessment of Potential Environmental Interactions in Aquatic Systems

The potential for environmental interactions in aquatic systems is a significant aspect of the risk profile for Isononanamide, N-(2-ethylhexyl)-. According to aggregated GHS information, this chemical is classified as very toxic to aquatic life (H400) and toxic to aquatic life with long-lasting effects (H411). nih.gov This indicates a high potential for adverse effects on aquatic organisms.

The assessment of such interactions involves evaluating the substance's potential for bioaccumulation, toxicity to various aquatic species (e.g., fish, invertebrates, algae), and its persistence in the aquatic environment. The EPA's review of a PMN considers these factors to determine if a substance is likely to present an unreasonable risk to the environment. epa.gov The issuance of a SNUR for Isononanamide, N-(2-ethylhexyl)- reflects a cautious approach to prevent uses that could lead to significant aquatic exposure and subsequent harm. cornell.eduepa.gov

Role in Environmental Policy and Risk Assessment Research

The regulation of Isononanamide, N-(2-ethylhexyl)- through a SNUR is an example of its role in environmental policy. The TSCA framework allows the EPA to proactively manage the risks of new chemical substances before they are widely introduced into commerce for new uses. federalregister.gov This approach is a cornerstone of modern chemical management policies, which aim to prevent pollution and environmental damage.

Risk assessment research for chemicals like Isononanamide, N-(2-ethylhexyl)- involves a comprehensive evaluation of hazard and exposure. The environmental risk assessment of chemical substances is a well-established practice that informs regulatory decisions. europa.eu This process considers the chemical's properties, use patterns, and potential for release into the environment to characterize the risk it may pose to ecosystems and human health. europa.eu The data and regulations surrounding Isononanamide, N-(2-ethylhexyl)- contribute to the broader body of knowledge used to refine risk assessment methodologies and environmental policies for similar chemical compounds.

Future Research Directions and Emerging Trends

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are powerful tools for investigating the properties and interactions of chemical compounds at an atomic level. For Isononanamide, N-(2-ethylhexyl)-, these in silico approaches offer significant potential to predict its behavior, optimize its performance in current applications, and guide the discovery of new functionalities.

Future research can leverage these computational techniques to:

Predict Physicochemical Properties: While some basic properties of Isononanamide, N-(2-ethylhexyl)- are known, a comprehensive understanding of its physicochemical profile remains incomplete. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict a wide range of properties, including boiling point, melting point, vapor pressure, and water solubility. nih.gov These models, built on existing experimental data for similar molecules, can provide valuable estimations where experimental data is lacking, aiding in process design and safety assessments. nih.gov

Model Environmental Fate and Biodegradability: The environmental impact of industrial chemicals is a critical concern. Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are increasingly used to predict the biodegradability of chemical substances. europa.eunih.gov By analyzing the molecular structure of Isononanamide, N-(2-ethylhexyl)-, these models can estimate its persistence in the environment and identify potential degradation pathways. europa.eunih.gov Such predictions are crucial for regulatory compliance and for designing more environmentally benign alternatives. europa.eu

Simulate Molecular Interactions: Molecular dynamics (MD) simulations can provide detailed insights into how Isononanamide, N-(2-ethylhexyl)- interacts with other molecules and surfaces. For instance, in its application as a defoamer in oilfield cement additives, MD simulations could model its behavior at the air-water interface, elucidating the mechanism by which it reduces foam formation. Furthermore, understanding its interactions with biological membranes is crucial for assessing its potential bioactivity and toxicity. MD simulations can model how the long, hydrophobic alkyl chain of the molecule interacts with the lipid bilayer of cell membranes.

Investigate Conformational Analysis: The branched structure of Isononanamide, N-(2-ethylhexyl)- results in multiple possible conformations. Computational methods can be used to determine the most stable conformations and understand how its three-dimensional shape influences its physical properties and biological activity. This knowledge is fundamental for designing new applications and for understanding its interactions with biological targets.

Below is a table summarizing potential computational research applications for Isononanamide, N-(2-ethylhexyl)-:

| Computational Application | Research Focus | Potential Impact |

| QSPR Modeling | Prediction of boiling point, melting point, vapor pressure, water solubility. | Enhanced process design, safety assessment, and regulatory compliance. |

| QSAR for Biodegradability | Estimation of environmental persistence and identification of degradation pathways. | Guidance for developing more environmentally friendly products. |

| Molecular Dynamics (MD) Simulations | Modeling interactions at interfaces (e.g., defoaming action) and with biological membranes. | Optimization of industrial performance and assessment of potential bioactivity. |

| Conformational Analysis | Determination of stable molecular shapes and their influence on properties. | Foundation for designing novel applications and understanding biological interactions. |

Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For Isononanamide, N-(2-ethylhexyl)-, there are significant opportunities to develop more sustainable synthetic routes and to explore applications that align with green chemistry goals.

Key areas for future research include:

Enzymatic and Biocatalytic Synthesis: The conventional synthesis of amides often involves harsh reaction conditions and the use of stoichiometric activating agents, leading to significant waste. ucl.ac.uk A promising green alternative is the use of enzymes, particularly lipases, as catalysts. nih.gov Lipase-catalyzed amidation can proceed under mild conditions, often in solvent-free systems or in greener solvents, with high selectivity and efficiency. nih.gov Research into identifying and optimizing lipases for the specific synthesis of Isononanamide, N-(2-ethylhexyl)- from isononanoic acid and 2-ethylhexylamine (B116587) could lead to a more sustainable industrial production process. researchgate.net The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recovery and reuse. researchgate.net

Solvent-Free and Alternative Solvent Systems: The development of synthetic methods that minimize or eliminate the use of volatile organic solvents is a core principle of green chemistry. mdpi.com Research into solvent-free reaction conditions for the synthesis of Isononanamide, N-(2-ethylhexyl)-, potentially utilizing microwave assistance to enhance reaction rates, could significantly reduce the environmental footprint of its production. mdpi.com Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, also presents a viable research direction.

Renewable Feedstocks: While the immediate precursors to Isononanamide, N-(2-ethylhexyl)- are typically derived from petrochemical sources, future research could explore the synthesis of the necessary branched-chain carboxylic acids and amines from renewable biomass. This would represent a significant step towards a fully sustainable production lifecycle for this compound.

The following table outlines potential green chemistry approaches for Isononanamide, N-(2-ethylhexyl)-:

| Green Chemistry Approach | Research Focus | Potential Benefits |

| Enzymatic Synthesis | Use of lipases for the amidation of isononanoic acid and 2-ethylhexylamine. | Milder reaction conditions, higher selectivity, reduced waste, catalyst reusability. |

| Solvent-Free Synthesis | Development of reaction protocols that do not require organic solvents, possibly with microwave assistance. | Reduced environmental impact, lower costs, and simplified purification. |

| Alternative Solvents | Investigation of greener solvent systems like ionic liquids or supercritical fluids. | Reduced toxicity and environmental pollution compared to traditional solvents. |

| Renewable Feedstocks | Synthesis of precursors from biomass. | Reduced reliance on fossil fuels and a more sustainable production process. |

Interdisciplinary Research Opportunities

The unique branched-chain structure of Isononanamide, N-(2-ethylhexyl)- suggests potential applications beyond its current industrial uses. Interdisciplinary research, combining expertise from chemistry, materials science, and biology, is key to unlocking this potential.

Emerging areas for interdisciplinary investigation include:

Materials Science Applications: Long-chain aliphatic amides have been investigated as phase change materials (PCMs) for thermal energy storage. The long alkyl chains can store and release significant amounts of latent heat during melting and freezing cycles. Research into the thermal properties of Isononanamide, N-(2-ethylhexyl)- could reveal its potential as a bio-based PCM for applications in buildings, textiles, and electronics.

Biomedical and Pharmaceutical Research: Many fatty acid amides exhibit significant biological activity, acting as signaling molecules in various physiological processes. nih.gov While the bioactivity of Isononanamide, N-(2-ethylhexyl)- is not well-studied, its structural similarity to endogenous fatty acid amides suggests that it could have interesting pharmacological properties. nih.govnih.gov Collaborative research between chemists and biologists could explore its potential as an anti-inflammatory, analgesic, or anticancer agent. nih.govnih.gov

Advanced Formulations: In its current use as a defoamer, the effectiveness of Isononanamide, N-(2-ethylhexyl)- could be enhanced through advanced formulation strategies. Research in colloid and interface science could lead to the development of microemulsions or nanoemulsions containing this amide, potentially improving its dispersibility and performance in various industrial applications.

The table below highlights potential interdisciplinary research opportunities:

| Research Area | Interdisciplinary Focus | Potential Applications |

| Materials Science | Investigation of thermal properties for use as a phase change material. | Thermal energy storage in smart materials, buildings, and textiles. |

| Biomedical Science | Exploration of pharmacological activity based on structural similarity to bioactive fatty acid amides. | Development of new therapeutic agents for a range of diseases. |

| Colloid and Interface Science | Development of advanced formulations like microemulsions and nanoemulsions. | Enhanced performance in existing applications and expansion into new industrial uses. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.